molecular formula C12H18N2O4 B2726382 (4R)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester CAS No. 1582808-33-0

(4R)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester

Cat. No.: B2726382
CAS No.: 1582808-33-0
M. Wt: 254.286
InChI Key: BKIKQJPOJKHOPE-BDAKNGLRSA-N
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Description

(4R)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester is a complex organic compound that features a tert-butoxycarbonyl group, an isocyano group, and a proline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester typically involves multiple steps, starting from L-proline. The key steps include:

    Protection of the amino group: The amino group of L-proline is protected using tert-butoxycarbonyl (Boc) anhydride to form Boc-L-proline.

    Formation of the isocyano group: The carboxyl group of Boc-L-proline is converted to an isocyano group through a series of reactions involving reagents such as oxalyl chloride and methylamine.

    Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(4R)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyano group to an amine group.

    Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid can facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted proline esters.

Scientific Research Applications

(4R)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxycarbonyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The isocyano group can participate in nucleophilic addition reactions, affecting the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    (4R)-1-(tert-Butoxycarbonyl)-4-amino-L-proline methyl ester: Similar in structure but with an amino group instead of an isocyano group.

    (4R)-1-(tert-Butoxycarbonyl)-4-hydroxy-L-proline methyl ester: Contains a hydroxy group instead of an isocyano group.

    (4R)-1-(tert-Butoxycarbonyl)-4-methyl-L-proline methyl ester: Features a methyl group in place of the isocyano group.

Uniqueness

The uniqueness of (4R)-1-(tert-Butoxycarbonyl)-4-isocyano-L-proline methyl ester lies in its isocyano group, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic applications and research.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R)-4-isocyanopyrrolidine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-7-8(13-4)6-9(14)10(15)17-5/h8-9H,6-7H2,1-3,5H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIKQJPOJKHOPE-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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